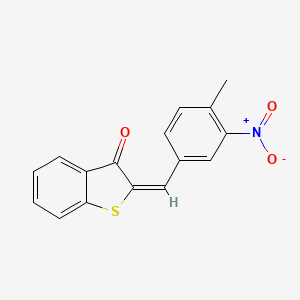

2-(4-methyl-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

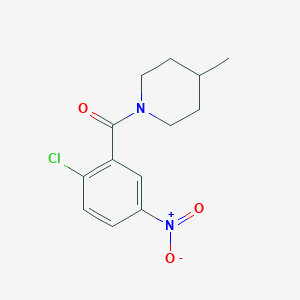

2-(4-methyl-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one, also known as MNB, is a synthetic organic compound with a molecular formula of C15H11NO3S. MNB is a yellow crystalline solid that is commonly used in scientific research for its unique properties, such as its ability to act as a fluorescent probe for the detection of biological molecules.

Applications De Recherche Scientifique

Reductive Cyclization and Rearrangement

Research by Bates and Li (2002) explored the reductive cyclization-rearrangement of nitroarenyl ketones using stannous chloride, resulting in cyclization products under standard conditions. This study provides insights into the chemical behavior of nitroarene compounds, which could be relevant to understanding the reactivity and potential applications of "2-(4-methyl-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one" in synthesis and material science (Bates & Li, 2002).

Synthesis of Cephalosporins

Davis and Wu (1988) described a new preparative route to 3-unsubstituted cephalosporins from Penicillin V, highlighting a method of converting p-nitrobenzyl compounds into other useful pharmaceutical intermediates. This demonstrates the potential utility of nitrobenzyl derivatives in the development of novel antibiotics (Davis & Wu, 1988).

[3+3] Annulation of Nitroarenes

Nowacki and Wojciechowski (2017) synthesized benzothienoquinolines via a metal-free [3+3] annulation of nitroarenes, showcasing a method that could potentially apply to the synthesis or modification of "this compound" and similar compounds for creating polycyclic structures with potential applications in organic electronics or photovoltaics (Nowacki & Wojciechowski, 2017).

Synthesis of Diarylacetylenes

Bujok and Mąkosza (2019) reported on the synthesis of diarylacetylenes bearing electron-withdrawing groups via the Smiles rearrangement. This research is indicative of the types of chemical transformations that might be applied to similarly structured compounds for the development of materials with specific electronic properties (Bujok & Mąkosza, 2019).

Development of Ionic Sensors

Hussain et al. (2017) synthesized (E)-Methyl-N′-nitrobenzylidene-benzenesulfonohydrazide (MNBBSH) compounds for the detection of yttrium ion (Y3+), illustrating the potential for compounds with nitrobenzylidene moieties to be used in the development of selective sensors for metal ions, which could have applications in environmental monitoring or material science (Hussain et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

(2E)-2-[(4-methyl-3-nitrophenyl)methylidene]-1-benzothiophen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3S/c1-10-6-7-11(8-13(10)17(19)20)9-15-16(18)12-4-2-3-5-14(12)21-15/h2-9H,1H3/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWXFKXDQQCUKG-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5569085.png)

![N-(4-methoxybenzyl)-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-propylacetamide](/img/structure/B5569091.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5569104.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5569146.png)

![1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5569157.png)

![4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5569163.png)

![2-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5569175.png)

![methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5569195.png)